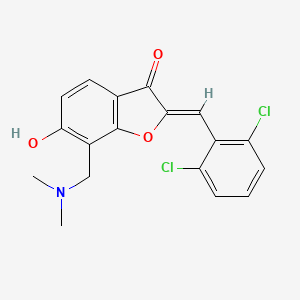
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide is an intriguing chemical compound that stands at the intersection of various fields of scientific research, including organic chemistry, biochemistry, and medicinal chemistry. The compound exhibits unique structural features and properties that make it an interesting subject for scientific investigation and application.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide typically involves multi-step organic reactions starting from readily available starting materials. The synthesis may include steps such as:
Formation of Pyrimidine Ring: : The pyrimidine ring is constructed through the cyclization reaction of appropriate precursors under specific conditions.
Introduction of the Oxadiazole Group: : This involves the reaction of an appropriate precursor with reagents like acyl chlorides or amides under controlled conditions to form the oxadiazole ring.
Final Coupling: : The final step involves coupling the previously synthesized components with a suitable linker to form the desired compound.
Industrial Production Methods
For industrial production, optimization of the synthetic route is crucial. This involves the development of efficient catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing cost and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: : Undergoes oxidation to form specific oxidized products.
Reduction: : Reduction reactions can lead to the formation of reduced intermediates.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions depending on the reagents and conditions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Depending on the target product, different nucleophiles or electrophiles can be used, such as alkyl halides, amines, or thiols.
Major Products
Oxidation Products: : May include specific functional group modifications or cleavage products.
Reduction Products: : Typically yield reduced functional groups or simplified structures.
Substitution Products: : Formation of derivatives with various substituent groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, the compound is used as a building block for the synthesis of more complex molecules and as a reagent for studying reaction mechanisms.
Biology
In biology, it may be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine
Medically, the compound might be explored for its therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer activities, based on its interaction with biological targets.
Industry
In industry, the compound can be used in the development of new materials, agrochemicals, or pharmaceuticals, thanks to its versatile reactivity and functional groups.
Wirkmechanismus
Molecular Targets and Pathways
The mechanism of action of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide involves its interaction with specific molecular targets. These interactions can include binding to enzyme active sites or interacting with cellular receptors to modulate biological pathways, which are dependent on its structural features.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds may include:
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-phenylpropanamide
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(oxadiazol-5-yl)phenyl)propanamide
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(benzyl)phenyl)propanamide
Highlighting Uniqueness
The uniqueness of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide lies in its combined structural elements of the pyrimidine and oxadiazole rings, providing distinct reactivity and biological activity profiles compared to its analogs.
Eigenschaften
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c1-11-18-16(26-21-11)10-12-4-2-3-5-13(12)19-14(23)6-8-22-9-7-15(24)20-17(22)25/h2-5,7,9H,6,8,10H2,1H3,(H,19,23)(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXDQSZOCOQPPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2709350.png)
![3,6-diethyl 2-(2-phenylquinoline-4-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2709351.png)

![[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2709353.png)
![4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenol](/img/structure/B2709357.png)

![(5-Chloro-2-nitrophenyl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2709359.png)
![(2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B2709361.png)
![2-ethyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]butanamide](/img/structure/B2709363.png)
![N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2709364.png)
![2-{1-METHYL-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE](/img/structure/B2709366.png)


